Cas no 861135-68-4 (3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole)

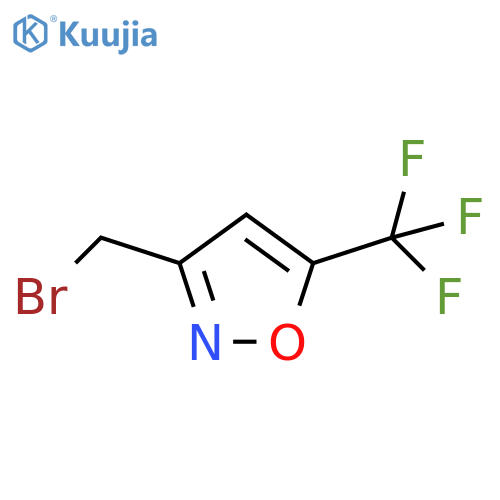

861135-68-4 structure

商品名:3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole

3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole 化学的及び物理的性質

名前と識別子

-

- 3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole

- Isoxazole, 3-(bromomethyl)-5-(trifluoromethyl)-

- 3-(Bromomethyl)-5-(trifluoromethyl)isoxazole

- SCHEMBL3766102

- 3-(bromomethyl)-5-trifluoromethylisoxazole

- EN300-5555824

- 861135-68-4

-

- インチ: 1S/C5H3BrF3NO/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2

- InChIKey: MROPCOIWGYJMQS-UHFFFAOYSA-N

- ほほえんだ: O1C(C(F)(F)F)=CC(CBr)=N1

計算された属性

- せいみつぶんしりょう: 228.93501g/mol

- どういたいしつりょう: 228.93501g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 密度みつど: 1.790±0.06 g/cm3(Predicted)

- ふってん: 201.7±35.0 °C(Predicted)

- 酸性度係数(pKa): -5.28±0.50(Predicted)

3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-5555824-0.25g |

3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole |

861135-68-4 | 95% | 0.25g |

$607.0 | 2023-06-04 | |

| Enamine | EN300-5555824-2.5g |

3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole |

861135-68-4 | 95% | 2.5g |

$2408.0 | 2023-06-04 | |

| Enamine | EN300-5555824-0.5g |

3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole |

861135-68-4 | 95% | 0.5g |

$959.0 | 2023-06-04 | |

| Enamine | EN300-5555824-1.0g |

3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole |

861135-68-4 | 95% | 1g |

$1229.0 | 2023-06-04 | |

| Aaron | AR0289T1-100mg |

3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole |

861135-68-4 | 95% | 100mg |

$542.00 | 2025-02-15 | |

| Aaron | AR0289T1-5g |

3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole |

861135-68-4 | 95% | 5g |

$4923.00 | 2025-03-11 | |

| 1PlusChem | 1P0289KP-100mg |

3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole |

861135-68-4 | 95% | 100mg |

$527.00 | 2024-04-21 | |

| 1PlusChem | 1P0289KP-250mg |

3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole |

861135-68-4 | 95% | 250mg |

$727.00 | 2024-04-21 | |

| 1PlusChem | 1P0289KP-10g |

3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole |

861135-68-4 | 95% | 10g |

$5831.00 | 2024-04-21 | |

| Enamine | EN300-5555824-5.0g |

3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole |

861135-68-4 | 95% | 5g |

$3562.0 | 2023-06-04 |

3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

861135-68-4 (3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole) 関連製品

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬